![molecular formula C15H16N6O2 B14186372 Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate CAS No. 917613-55-9](/img/structure/B14186372.png)
Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound contains two pyridine rings and hydrazinylidene groups, making it an interesting subject for studies in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate typically involves the reaction of ethyl 2,3-dioxopropanoate with 2-hydrazinylpyridine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinylidene groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives .
Scientific Research Applications
Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazinylidene groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can lead to changes in enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(2-pyridin-2-ylphenyl)hydrazinylidene]propanoate
- 2-(Pyridin-2-yl)pyrimidine derivatives
- N-(Pyridin-2-yl)amides
Uniqueness
Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate is unique due to its dual hydrazinylidene groups and the presence of two pyridine ringsCompared to similar compounds, it offers distinct coordination chemistry and biological activity profiles .
Properties
CAS No. |
917613-55-9 |
|---|---|
Molecular Formula |
C15H16N6O2 |
Molecular Weight |
312.33 g/mol |
IUPAC Name |
ethyl 2,3-bis(pyridin-2-ylhydrazinylidene)propanoate |
InChI |
InChI=1S/C15H16N6O2/c1-2-23-15(22)12(19-21-14-8-4-6-10-17-14)11-18-20-13-7-3-5-9-16-13/h3-11H,2H2,1H3,(H,16,20)(H,17,21) |
InChI Key |
BDBXDMCQTYPRJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=N1)C=NNC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


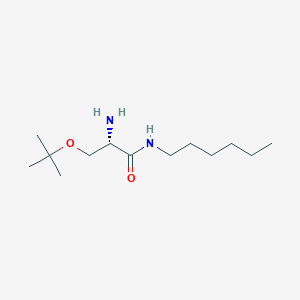
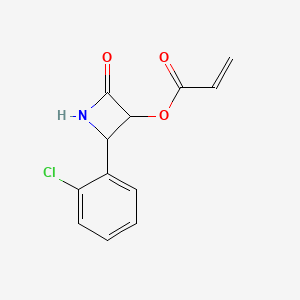

![2-[3-(Benzyloxy)-4-methoxyphenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14186300.png)
![6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid](/img/structure/B14186309.png)
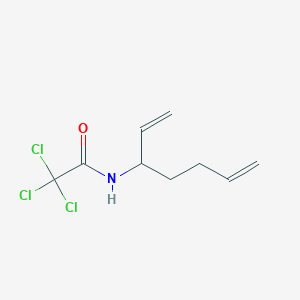
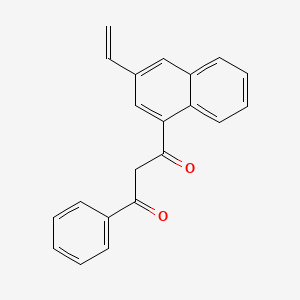
![8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole](/img/structure/B14186321.png)
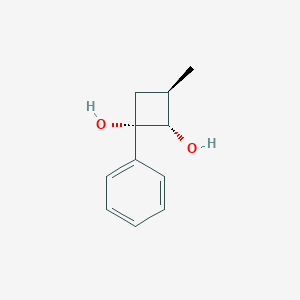
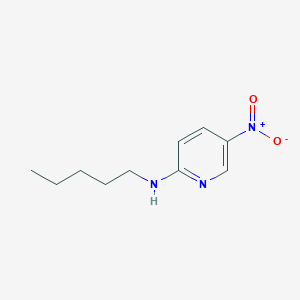
![3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B14186341.png)
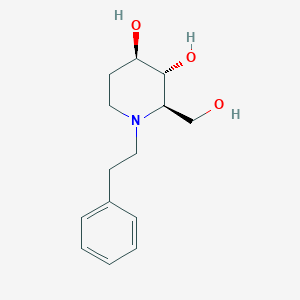
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B14186361.png)

